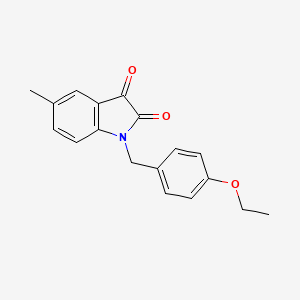

1-(4-ethoxybenzyl)-5-methyl-1H-indole-2,3-dione

Description

1-(4-Ethoxybenzyl)-5-methyl-1H-indole-2,3-dione is a synthetic indole-2,3-dione (isatin) derivative characterized by a 4-ethoxybenzyl group at the N1 position and a methyl substituent at the C5 position of the indole ring. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

1-[(4-ethoxyphenyl)methyl]-5-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-22-14-7-5-13(6-8-14)11-19-16-9-4-12(2)10-15(16)17(20)18(19)21/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPMDXISDJZSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzyl)-5-methyl-1H-indole-2,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzyl chloride and 5-methylindole-2,3-dione.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing production time.

Catalytic Processes: The use of catalysts can enhance the reaction rate and yield, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzyl)-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydro derivatives or other reduced forms.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-(4-ethoxybenzyl)-5-methyl-1H-indole-2,3-dione is an organic compound from the class of indole derivatives, which are known for their wide range of biological activities. This makes it a frequently used compound in the synthesis of pharmaceuticals and bioactive molecules . this compound has demonstrated potential pharmacological properties, positioning it as a promising compound for scientific research.

Scientific Research Applications

This compound is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. The applications of this compound are varied and span across multiple scientific disciplines.

These applications include:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: It is studied for potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

- Medicine: It is investigated for potential therapeutic applications in treating various diseases. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells.

- Industry: It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo reactions such as:

- Oxidation: Forms quinones or other oxidized derivatives.

- Reduction: Converts the compound into its reduced forms, such as dihydro derivatives.

- Substitution: Functional groups are replaced with other groups.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

1-(4-Methoxybenzyl)-5-fluoroindoline-2,3-dione

- Structure : Features a 4-methoxybenzyl group (instead of 4-ethoxy) and a fluorine atom at C5.

- Crystallographic Data : The dihedral angle between the benzyl ring and indole plane is 71.60° . This is smaller than the 88.44° observed in the 5-chloro analogue (1-(4-methoxybenzyl)-5-chloroindoline-2,3-dione), suggesting steric/electronic effects of halogens on molecular conformation .

- Biological Relevance : Fluorinated indole-2,3-diones exhibit anti-interleukin-1 activity, with substituent position and size influencing potency .

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide Derivatives

- Structure : Shares the 4-methoxybenzyl group but incorporates a triazole-carbohydrazide moiety instead of indole-2,3-dione.

- Synthesis: Prepared via condensation reactions in ethanol with HCl catalysis, yielding products with >85% efficiency .

Substituent Effects on the Indole Ring

5-Methyl vs. 5-Halogenated Derivatives

- 5-Methyl-1H-indole-2,3-dione 3-Thiosemicarbazones :

- 5-Fluoro/Chloro Derivatives :

- The 5-chloro derivative (1-(4-methoxybenzyl)-5-chloroindoline-2,3-dione) shows a larger dihedral angle (88.44°) between aromatic planes, which may reduce π-π stacking interactions in crystal packing .

- Fluorinated derivatives demonstrate anti-inflammatory activity, with EC₅₀ values in the micromolar range .

Physicochemical Properties

Melting Points and Solubility

- 1-(4-Ethoxybenzyl)-5-methyl-1H-indole-2,3-dione : Expected to have a higher melting point than 5-fluoro analogues due to increased van der Waals interactions from the ethoxy group.

- 5-Fluoro Derivatives: Lower melting points (e.g., 152–153°C for compound 11p ) compared to non-fluorinated analogues, likely due to reduced crystallinity.

- Chloro Derivatives : Higher melting points (e.g., 121–122°C for compound 12a ) attributed to stronger halogen-mediated intermolecular interactions.

Crystallographic Trends

Biological Activity

1-(4-Ethoxybenzyl)-5-methyl-1H-indole-2,3-dione is a compound that belongs to the indole-2,3-dione family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an indole core substituted with a 4-ethoxybenzyl group and a methyl group at the 5-position. The presence of these substituents is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of indole-2,3-dione exhibit significant anticancer properties. For instance, compounds bearing the indole scaffold have shown efficacy against various cancer cell lines. A study demonstrated that certain derivatives inhibited the proliferation of human breast adenocarcinoma (MCF7) and colon adenocarcinoma (HT-29) cell lines by disrupting colony formation capabilities. The most active compounds reduced colony areas significantly compared to control cells .

| Compound | Cell Line | Colony Area Reduction (%) |

|---|---|---|

| Compound 20 | A375 | 78.9% |

| Compound 20 | HT-29 | 60.6% |

Antimicrobial Activity

The antimicrobial potential of indole derivatives has been extensively studied. In vitro assays showed that several synthesized compounds exhibited notable activity against Gram-positive bacteria and fungi. For example, one compound demonstrated an MIC value of 3.9 µg/mL against Candida albicans and 15.6 µg/mL against Aspergillus niger .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory properties. A related compound exhibited potent anti-inflammatory effects in animal models, suggesting that modifications in the indole structure can enhance therapeutic outcomes in inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many indole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Evidence indicates that certain derivatives can trigger apoptotic pathways in malignant cells.

Case Studies

Case Study 1 : A study involving a series of synthesized indole derivatives revealed that those with specific substitutions showed enhanced cytotoxicity against MCF7 cells, with IC50 values significantly lower than standard chemotherapy agents .

Case Study 2 : In another investigation, a derivative was tested for its antimicrobial efficacy against various pathogens, demonstrating potent inhibition comparable to existing antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.